![molecular formula C21H24N6O4 B2397425 3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1206999-24-7](/img/structure/B2397425.png)
3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activity . Among these derivatives, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol are two of the most active compounds .
Synthesis Analysis
The synthesis of these derivatives involves the use of macrophage cells stimulated by LPS . Unfortunately, the specific synthesis process for “3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” is not available in the sources I found.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Research has identified piperazinyl oxazolidinone derivatives as novel synthetic antibacterial agents with activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and selected anaerobic organisms. The significance of the morpholine and piperazine derivatives, such as linezolid and eperezolid, underscores the potential of related compounds in addressing bacterial resistance. The structural modification involving heteroaromatic rings, including pyrimidines, shows promise in enhancing antibacterial properties (Tucker et al., 1998).
Synthesis of Novel Compounds
The synthesis of novel dihydropyrimidinone derivatives containing piperazine or morpholine moieties showcases the utility of such compounds in chemical synthesis. These derivatives are obtained through a simple and efficient method, indicating the versatility of morpholine and piperazine in medicinal chemistry for creating compounds with potential therapeutic applications (Bhat et al., 2018).
Anti-inflammatory and Analgesic Agents
The synthesis of new heterocyclic compounds derived from visnaginone and khellinone, incorporating morpholine and piperazine, has been investigated for anti-inflammatory and analgesic properties. Some compounds exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting the potential of such derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activities
Novel triazole derivatives incorporating morpholine or piperazine have been synthesized and evaluated for their antimicrobial activities. Some compounds demonstrated good or moderate activities against various microorganisms, highlighting the potential of these structural motifs in developing new antimicrobial agents (Bektaş et al., 2007).
Antihypertensive Agents
Research into 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties has yielded compounds with promising antihypertensive activity. This research demonstrates the potential application of these compounds in therapeutic settings, specifically targeting hypertension (Bayomi et al., 1999).
Wirkmechanismus
Target of Action
The primary targets of this compound are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .
Mode of Action
The compound interacts with its targets (iNOS and COX-2) by forming hydrophobic interactions with their active sites . This interaction results in a significant reduction in the expression of iNOS and COX-2, both at the mRNA and protein levels . This inhibits the production of nitric oxide and prostaglandins, thereby suppressing the inflammatory response .
Biochemical Pathways
The compound affects the inflammatory response pathway . By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to a decrease in inflammation, which can be beneficial in the treatment of various inflammation-associated disorders .
Result of Action
The result of the compound’s action is a significant reduction in the inflammatory response. It achieves this by decreasing the expression of iNOS and COX-2, leading to a reduction in the production of nitric oxide and prostaglandins . This can potentially alleviate symptoms associated with inflammation-associated disorders .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharides (LPS) can stimulate the inflammatory response, increasing the expression of iNOS and COX-2 . The compound’s ability to inhibit these enzymes even in the presence of LPS suggests it may be effective in a variety of environments .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c28-20(14-27-16-3-1-2-4-17(16)31-21(27)29)26-7-5-24(6-8-26)18-13-19(23-15-22-18)25-9-11-30-12-10-25/h1-4,13,15H,5-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZGXNSUWMCQIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

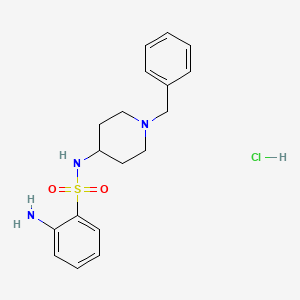
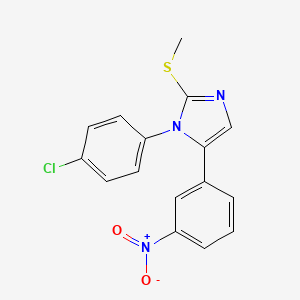
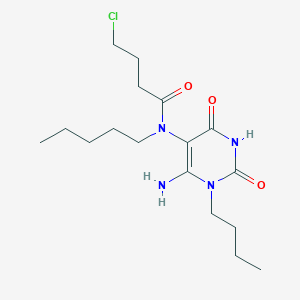
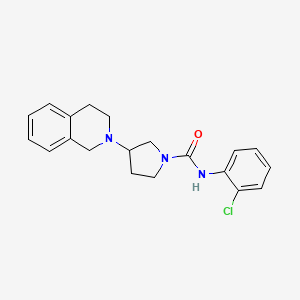
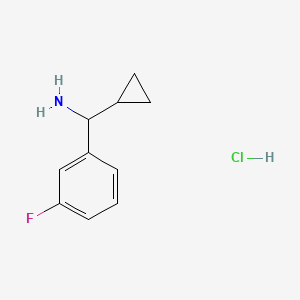

![2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2397351.png)


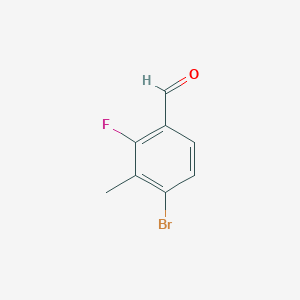
![6-Chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole](/img/structure/B2397358.png)
![ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2397359.png)
![N-(2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2397360.png)
